Lauroyl chloride
Overview
Description
It is the acid chloride derivative of lauric acid and is commonly used as a reagent for introducing the lauroyl group in various chemical reactions . This compound is a colorless liquid with a pungent odor and is primarily used in the production of dilauroyl peroxide, which is widely utilized in free-radical polymerizations .
Mechanism of Action
Lauroyl chloride, also known as dodecanoyl chloride, is an organic compound with the formula CH3(CH2)10COCl . It is the acid chloride of lauric acid .
Target of Action
This compound is a standard reagent for installing the lauroyl group . It is mainly used as a precursor to dilauroyl peroxide, which is widely used in free-radical polymerizations . It is also used as a tailoring agent for chemical modification of nanocelluloses of different length, nanofibrillated cellulose, and cellulose nanocrystals .
Mode of Action
This compound is a substrate for diverse reactions characteristic of acid chlorides . With base, it converts to laurone, a ketone with the formula [CH3(CH2)10]2CO . With sodium azide, it reacts to give undecyl isocyanate via a Curtius rearrangement of the acyl azide .
Biochemical Pathways
It is known that this compound can react with bases to form laurone , and with sodium azide to form undecyl isocyanate .
Result of Action
It is known that this compound can be used to modify nanocelluloses and collagen, improving their water solubility and surface activity .
Action Environment
This compound may be incompatible with strong oxidizing and reducing agents. It may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Lauroyl chloride plays a significant role in biochemical reactions, primarily as a reagent for acylation. It interacts with various enzymes, proteins, and other biomolecules through the formation of covalent bonds. One notable interaction is with hydroxyl and amino groups in proteins and enzymes, leading to the formation of esters and amides . This acylation process can modify the activity and function of these biomolecules, influencing biochemical pathways and cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of proteins by this compound can alter their conformation and activity, impacting signal transduction pathways . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with nucleophilic groups in biomolecules. It forms covalent bonds with hydroxyl, amino, and thiol groups, leading to the acylation of proteins and enzymes . This acylation can result in enzyme inhibition or activation, depending on the specific biomolecule and the site of modification . Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of lauric acid and hydrochloric acid . This hydrolysis can affect its long-term impact on cellular function, as the degradation products may have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can acylate specific proteins and enzymes, leading to subtle changes in cellular function . At high doses, it can cause toxic effects, including cell membrane disruption, enzyme inhibition, and oxidative stress . These adverse effects are dose-dependent and can lead to significant physiological changes and toxicity in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes and cofactors involved in lipid metabolism, leading to the formation of acylated intermediates . These intermediates can affect metabolic flux and alter the levels of metabolites in cells . Additionally, this compound can influence the synthesis and degradation of fatty acids and other lipids, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . It can bind to specific transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound can affect its biological activity and impact cellular processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments for biochemical reactions . Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its role in cellular processes .
Preparation Methods
Lauroyl chloride is synthesized by reacting lauric acid with thionyl chloride. The reaction typically involves heating lauric acid with thionyl chloride in the presence of a catalyst such as imidazole or 2-methyl imidazole . The reaction conditions include maintaining the temperature at around 90°C and ensuring a gentle reflux of phosgene. The reaction continues until the evolution of hydrogen chloride ceases . Industrial production methods follow similar procedures but on a larger scale, ensuring efficient conversion and high yield.
Chemical Reactions Analysis
Lauroyl chloride undergoes various types of chemical reactions characteristic of acid chlorides:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction: It can be reduced to laurone, a ketone, using base.
Curtius Rearrangement: When reacted with sodium azide, this compound forms undecyl isocyanate via a Curtius rearrangement of the acyl azide.
Common reagents used in these reactions include sodium azide, bases, and various nucleophiles. The major products formed from these reactions are amides, esters, ketones, and isocyanates.
Scientific Research Applications
Lauroyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a tailoring agent for the chemical modification of nanocelluloses, nanofibrillated cellulose, and cellulose nanocrystals.
Medicine: It is utilized in the synthesis of various pharmaceutical intermediates and active compounds.
Comparison with Similar Compounds
Lauroyl chloride is similar to other acyl chlorides such as acetyl chloride, benzoyl chloride, and stearoyl chloride. its uniqueness lies in its longer carbon chain, which imparts different physical and chemical properties. For instance, this compound has a higher boiling point and different solubility characteristics compared to acetyl chloride and benzoyl chloride . Similar compounds include:
- Acetyl chloride (CH₃COCl)
- Benzoyl chloride (C₆H₅COCl)
- Stearoyl chloride (C₁₇H₃₅COCl)
These compounds share similar reactivity patterns but differ in their carbon chain lengths and specific applications.
Properties
IUPAC Name |
dodecanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGIJDNPUZEBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044368 | |
Record name | Dodecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | Dodecanoyl chloride | |
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Record name | Dodecanoyl chloride | |
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Boiling Point |
145 °C @ 18 MM HG | |
Record name | DODECANOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHER | |
Record name | DODECANOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WATER-WHITE LIQUID | |
CAS No. |
112-16-3 | |
Record name | Dodecanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dodecanoyl chloride | |
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Record name | Lauroyl chloride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14670 | |
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Record name | Dodecanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dodecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |
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Record name | Lauroyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.583 | |
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Record name | LAUROYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHL10777I | |
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Record name | DODECANOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-17 °C | |
Record name | DODECANOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
A: Lauroyl chloride has the molecular formula C12H23ClO and a molecular weight of 218.77 g/mol. []
A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound and its derivatives. FTIR analysis often reveals a characteristic peak for the carbonyl group (C=O) present in this compound. [, , , , , ]
A: this compound primarily reacts with nucleophiles, such as alcohols and amines, through a nucleophilic acyl substitution mechanism. This reaction leads to the formation of esters and amides, respectively. [, , , , , ]
ANone: this compound finds use in various applications, including:
- Surface Modification: It can modify the surface properties of materials like cellulose, tourmaline powder, and wheat straw hemicelluloses, enhancing their hydrophobicity. [, , , , , ]
- Synthesis of Surfactants: this compound serves as a precursor for synthesizing various surfactants, including gemini surfactants, which exhibit unique properties. [, , ]
- Preparation of Biodegradable Materials: Researchers utilize this compound to modify natural polymers like chitosan and cellulose, creating materials with potential applications in drug delivery and bioplastics. [, , , , ]
- Synthesis of Other Compounds: this compound acts as a building block for synthesizing various organic compounds, including pharmaceutical intermediates. [, , , , ]
A: this compound is soluble in various organic solvents like dimethylformamide (DMF), acetone, tetrahydrofuran (THF), and dichloromethane. [, , , ]
A: Increasing the DS of this compound on cellulose generally enhances the hydrophobicity and tensile strength of the resulting material. [, ]
A: While this compound itself might not act as a catalyst in typical reactions, it can be a component in catalyst systems. For instance, lauroyl peroxide, derived from this compound, is a known polymerization catalyst. []
A: Modifying the alkyl chain length can significantly influence the properties of this compound derivatives. For instance, increasing the chain length generally enhances the hydrophobicity and can impact the critical micelle concentration (CMC) in surfactants. [, , ]
A: this compound is susceptible to hydrolysis in the presence of water, leading to the formation of lauric acid and hydrochloric acid. Storage under anhydrous conditions is crucial for maintaining its stability. [, ]
A: this compound is corrosive and moisture-sensitive. Proper personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be handled in a well-ventilated area to avoid inhalation. [, ]
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